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Introduction

0,0-Diethyl S-phenyl phosphorothioate is an organophosphorus compound belonging to the
phosphorothioate class of molecules. These compounds are characterized by the presence of
a sulfur atom that replaces one of the oxygen atoms in a phosphate group, a substitution that
imparts uniqgue chemical and biological properties. While not as widely known as some
commercial pesticides or drugs, O,0-Diethyl S-phenyl phosphorothioate serves as a crucial
reference compound for researchers in agrochemical development, medicinal chemistry, and
environmental science. Its structure makes it an excellent model for studying the reactivity of
the phosphorothioate linkage, a moiety of great interest in the development of nuclease-
resistant antisense oligonucleotides and novel insecticides.[1][2] This guide provides a
comprehensive technical overview of its chemical structure, properties, synthesis, reactivity,
and analytical methodologies, tailored for professionals in research and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its identity and core
physical properties. These data points are critical for everything from experimental design to
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safety assessments.

Table 1: Chemical Identifiers for O,0-Diethyl S-phenyl phosphorothioate

Identifier Value Source(s)
CAS Number 1889-58-3 [3][4]
Molecular Formula C10H1503PS [3114]
Molecular Weight 246.26 g/mol [3114]
GFWPLRWWFQJJOL-
InChl Key
UHFFFAOYSA-N
O=P(0OCC)
SMILES [5]

(SC1=CC=CC=C1)OCC

Table 2: Physicochemical and Computed Properties
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Significance and

Property Value Application Source(s)
Context
) Influences handling,
i Colorless to light-
Physical Form storage, and [6]

yellow liquid/oily liquid

formulation choices.

Purity

297% (typical

commercial grade)

High purity is essential
for use as an
analytical standard or
in mechanistic studies
to avoid confounding

results.

Storage Conditions

Store in a refrigerator
(2-8°C), in a dry, well-
ventilated place. Keep
container tightly

sealed.

Essential for
preventing
degradation via
. [3][5]
hydrolysis or
oxidation, ensuring

long-term stability.

Topological Polar
Surface Area (TPSA)

60.8 A2

This value suggests
moderate cell
membrane

. [4]
permeability, a key
parameter in drug and

pesticide design.

Rotatable Bond Count

The number of

rotatable bonds

indicates molecular
flexibility, which can [4]
influence its binding

affinity to biological

targets.

Hydrogen Bond

Acceptor Count

Affects solubility in [4]
protic solvents and

potential interactions
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with biological

macromolecules.

Molecular Structure and Spectroscopic
Characterization

The arrangement of atoms and bonds in O,0-Diethyl S-phenyl phosphorothioate dictates its
reactivity and interaction with its environment. The structure features a central phosphorus(V)
atom bonded to an oxygen (a phosphoryl group), two ethoxy groups, and a thiophenyl group.

Caption: Core structure of O,0-Diethyl S-phenyl phosphorothioate.

Spectroscopic analysis provides empirical validation of this structure. While a complete dataset
from a single source is not available, published data for this compound allows for a composite

understanding.[6]

Table 3: Summary of NMR Spectroscopic Data
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Chemical Shift (8) Coupling Structural
Nucleus ~ .
Range (ppm) Information Assignment
) Aromatic protons of
1H NMR ~7.3-7.6 Multiplet
the phenyl group.
Methylene protons (-
O-CHz2-) of the ethoxy
Doublet of quartets
~4.1-4.2 (da) groups, coupled to
“ both phosphorus and
methyl protons.
Methyl protons (-CHs)
of the ethoxy groups,
~1.3 Triplet (t) y grotp
coupled to the
methylene protons.
Doublets (due to P-C Aromatic carbons of
13C NMR ~126-135 _
coupling) the phenyl group.
Methylene carbons (-
Doublet (due to P-O-C
~64 ) 0O-CHz2-) of the ethoxy
coupling)
groups.
16 Doublet (due to P-O- Methyl carbons (-CHs)
C-C coupling) of the ethoxy groups.
Phosphorus atom in
1P NMR ~21.7 Singlet the phosphorothioate

core.

Causality Insight: The characteristic downfield shift of the phosphorus atom in the 3P NMR
spectrum is indicative of the P=0 environment, while the couplings observed in the *H and 13C
NMR spectra are definitive proof of the connectivity between the ethyl groups and the
phosphorus center through an oxygen atom.

Synthesis and Purification

The synthesis of phosphorothioates can be challenging, often requiring harsh reagents or
complex purification steps. A notable advancement is the development of a metal- and solvent-
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free protocol, which represents a greener and more efficient approach.[6]

Experimental Protocol: Metal- and Solvent-Free
Synthesis

This protocol is adapted from a published procedure for the synthesis of various
phosphorothioates.[6]

Reagent Preparation: In a clean, dry reaction vessel, combine diphenyl disulfide (1
equivalent) and diethyl phosphite (1 equivalent).

e Initiation: The reaction is typically initiated by gentle heating (e.g., 50-70°C) or can proceed
at room temperature over a longer period. The absence of a solvent ensures maximum
reactant concentration.

¢ Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) or 3P NMR spectroscopy, observing the disappearance of the diethyl
phosphite signal and the appearance of the product signal around 21.7 ppm.

» Work-up and Purification: Upon completion, the crude product, an oily liquid, is typically
purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to
yield the pure O,0-Diethyl S-phenyl phosphorothioate. The self-validating aspect of this
protocol lies in the clean conversion observed via NMR, with minimal side products under
these optimized conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [O,0O-Diethyl S-phenyl phosphorothioate chemical
properties and structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595602#0-0-diethyl-s-phenyl-phosphorothioate-
chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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